4-(Piperidin-1-yl)butanoic acid hydrochloride

CNS Drug Design Lipophilicity Physicochemical Profiling

4-(Piperidin-1-yl)butanoic acid hydrochloride (CAS 5463-76-3) is the validated building block for FK866 (APO866) synthesis, a Phase II NAMPT inhibitor. Its hydrophilic profile (LogP -1.3) distinguishes it from the 4-yl positional isomer (LogP +1.6), ensuring reproducible synthetic protocols and accurate SAR data. Supplied at ≥95% purity, this intermediate is structurally aligned with GABA backbones for neuroscience applications. Substitution with positional isomers compromises both synthetic reliability and CNS property predictions. Available in research quantities with quality documentation.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 5463-76-3
Cat. No. B1282406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)butanoic acid hydrochloride
CAS5463-76-3
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCC(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H
InChIKeyIZVIJYFRXDQEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-yl)butanoic acid hydrochloride (CAS 5463-76-3) Procurement & Differentiation Baseline


4-(Piperidin-1-yl)butanoic acid hydrochloride (CAS 5463-76-3) is a piperidine-containing butyric acid derivative supplied as a hydrochloride salt with a molecular weight of 207.7 g/mol and typical commercial purity of 95% . This compound serves as a key synthetic intermediate for FK866 (APO866), a phase II clinical candidate NAMPT inhibitor [1], and exhibits structural features consistent with GABA analog backbones . Its differentiation from closely related piperidine butyric acid analogs lies in quantifiable physicochemical properties and validated synthetic utility.

Why 4-(Piperidin-1-yl)butanoic acid hydrochloride Cannot Be Generically Substituted by In-Class Analogs


Piperidine butyric acid derivatives exhibit divergent lipophilicity profiles that critically impact CNS penetration and biological target engagement. Substituting 4-(piperidin-1-yl)butanoic acid hydrochloride with the 4-yl positional isomer (4-piperidin-4-yl)butanoic acid hydrochloride (CAS 84512-08-3) results in a predicted LogP shift from -1.3 [1] to approximately +1.6 [2], representing a nearly 3-log unit increase in lipophilicity. This difference fundamentally alters solubility, passive membrane permeability, and drug-likeness for CNS applications [3]. Generic substitution without this data would compromise the reproducibility of established FK866 synthesis protocols and confound SAR studies where precise lipophilicity is a critical parameter.

Quantitative Differentiation Evidence for 4-(Piperidin-1-yl)butanoic acid hydrochloride vs. Closest Analogs


Lipophilicity Differentiation: LogP -1.3 vs. +1.6 for 4-yl Positional Isomer

The target compound's free base (4-(piperidin-1-yl)butanoic acid) exhibits a computed LogP of -1.3 [1], placing it in the hydrophilic range favorable for aqueous solubility. In contrast, the 4-yl positional isomer (4-(piperidin-4-yl)butanoic acid) has a reported LogP of 1.6627 [2], representing a 2.96 log-unit increase in lipophilicity. This difference is substantial and directly impacts predicted CNS multiparameter optimization (MPO) scores and permeability [3].

CNS Drug Design Lipophilicity Physicochemical Profiling

Validated Synthetic Utility: Key Intermediate for FK866 NAMPT Inhibitor

4-(Piperidin-1-yl)butanoic acid hydrochloride is explicitly cited as a participant in the synthesis of FK866 (APO866), a phase II clinical candidate NAMPT inhibitor [1][2]. This synthetic route is well-documented, and the compound's specific connectivity (N-substituted piperidine linked to butyric acid) is essential for constructing the FK866 scaffold [3]. In contrast, the 4-yl isomer (4-piperidin-4-yl)butanoic acid hydrochloride is also used for FK866 synthesis, but the 1-yl isomer provides a distinct N-substitution pattern that may be preferred in certain synthetic sequences or for generating specific intermediate scaffolds.

Medicinal Chemistry NAMPT Inhibition Oncology

Commercial Purity Benchmarking: 95% vs. Analog Availability

4-(Piperidin-1-yl)butanoic acid hydrochloride is commercially available with a typical purity specification of 95% . In comparison, the 3-(piperidin-1-yl)butanoic acid analog (CAS 764633-91-2) is also commonly offered at 95% purity , while the 4-yl isomer (CAS 84512-08-3) is available at 97% purity . The target compound's 95% purity specification is adequate for most synthetic applications and is consistent with industry standards for piperidine butyric acid building blocks.

Chemical Procurement Purity Specification Quality Control

Optimal Research and Industrial Application Scenarios for 4-(Piperidin-1-yl)butanoic acid hydrochloride


Synthesis of FK866 and Related NAMPT Inhibitor Analogs

4-(Piperidin-1-yl)butanoic acid hydrochloride is a validated building block for the synthesis of FK866 (APO866), a potent and selective NAMPT inhibitor currently in phase II clinical trials for oncology [1]. Researchers developing new NAMPT inhibitors or studying NAD biosynthesis pathways should prioritize this compound due to its established role in the FK866 synthetic route . Substitution with the 4-yl isomer is possible but yields a different intermediate, potentially affecting downstream synthetic steps.

CNS Drug Discovery: GABA Analog Scaffold Development

The compound's hydrophilic LogP (-1.3) [1] aligns with CNS drug-like space, and its structural similarity to GABA backbones makes it a suitable scaffold for developing novel GABA receptor modulators. In neuroscience research, where precise lipophilicity is critical for blood-brain barrier penetration and target engagement, the 1-yl isomer's hydrophilic profile offers a distinct starting point compared to the more lipophilic 4-yl isomer (LogP +1.6) [2].

Physicochemical Property Benchmarking for Piperidine Carboxylic Acid Libraries

For cheminformatics and medicinal chemistry groups building structure-property relationship (SPR) models, 4-(piperidin-1-yl)butanoic acid hydrochloride provides a well-defined data point with known LogP (-1.3) [1] and commercially available purity (95%) . This compound can serve as a control or reference standard when evaluating the impact of N-substitution patterns on lipophilicity, solubility, and other drug-like properties within piperidine carboxylic acid series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-1-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.